molecular formula C15H11NO2S B1665041 (2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one CAS No. 88708-96-7

(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one

Cat. No. B1665041
CAS RN: 88708-96-7
M. Wt: 269.3 g/mol
InChI Key: FQTQMGBWUSWHFI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF-CX 1325 is an antidepressant.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of 1-benzothiophene, such as thiophene-3-carboxamide derivatives, demonstrate significant antibacterial and antifungal properties. For instance, Vasu et al. (2003) found that specific thiophene-3-carboxamide compounds exhibited notable antibacterial and antifungal activities, contributing to the potential pharmaceutical applications of these compounds in treating bacterial and fungal infections (Vasu et al., 2003).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1-benzothiophene derivatives have been a focus of research. For example, Nakazumi et al. (1990) described the preparation of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones via a ring contraction process, indicating the potential of these compounds as donor–acceptor chromophores (Nakazumi et al., 1990).

Fungicidal Activities

Another application is in the development of fungicidal agents. Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, which showed promising fungicidal activities against various fungi, including Colletotrichum lagenarium and Puccinia sorghi Schw. This research suggests the potential use of 1-benzothiophene derivatives in agricultural fungicides (Tu et al., 2014).

Antitumor Properties

Some 1-benzothiophene derivatives have been explored for their antitumor properties. Bradshaw et al. (2002) investigated novel 2-(4-aminophenyl)benzothiazoles for their selective and potent antitumor properties. These findings highlight the potential of 1-benzothiophene derivatives in cancer therapy, particularly in targeting specific tumor types with high selectivity and potency (Bradshaw et al., 2002).

properties

CAS RN

88708-96-7

Product Name

(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1-oxo-1-benzothiophen-3-ol

InChI

InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9,16-17H

InChI Key

FQTQMGBWUSWHFI-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2=O)/N

SMILES

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3S2=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF-CX 1325;  AF-CX-1325;  AF-CX-1325-XX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one
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(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one
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(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one
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(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one
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(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one
Reactant of Route 6
(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one

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